molecular formula C16H16N6S B2419512 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 1420776-11-9

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2419512
CAS No.: 1420776-11-9
M. Wt: 324.41
InChI Key: RIZVOKCPNWSHQI-UHFFFAOYSA-N
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Description

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyrimidinyl-piperazine and a thiophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki coupling reaction, where a thiophenyl boronic acid reacts with a halogenated pyridazine.

    Attachment of Pyrimidinyl-Piperazine: The final step involves the nucleophilic substitution reaction where pyrimidinyl-piperazine is attached to the pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution may use reagents like bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Pyridin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(phenyl)pyridazine: Similar structure but with a phenyl group instead of a thiophenyl group.

Uniqueness

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to the combination of its pyrimidinyl-piperazine and thiophenyl substituents. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazin-1-yl)-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6S/c1-3-14(23-12-1)13-4-5-15(20-19-13)21-8-10-22(11-9-21)16-17-6-2-7-18-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZVOKCPNWSHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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